molecular formula C31H27N3O4 B606238 BMS-593214 CAS No. 1004551-40-9

BMS-593214

Cat. No.: B606238
CAS No.: 1004551-40-9
M. Wt: 505.6 g/mol
InChI Key: UZOHOGNUODEPEP-USOMCTOXSA-N
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Description

BMS-593214 is a selective active site-directed factor VIIa inhibitor and a non-competitive inhibitor of the VIIa-activated substrate, FX. It exhibits antithrombotic and antihemorrhagic activity, making it a valuable compound in the study of thrombosis and related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-593214 involves a combination of library synthesis and rational design. A key step in its synthesis is the Povarov annulation, which required significant optimization to achieve an efficient gram-scale synthesis of the active enantiomer . The reaction conditions for the Povarov annulation include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows the optimized synthetic route developed during its discovery phase. The process involves large-scale reactions under controlled conditions to maintain the quality and consistency of the compound. The production is carried out in specialized facilities equipped to handle the complex synthesis and purification processes required for this compound .

Chemical Reactions Analysis

Types of Reactions

BMS-593214 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: Substitution reactions are used to introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include modified derivatives of this compound with altered functional groups, which can be used for further studies and applications .

Scientific Research Applications

BMS-593214 has a wide range of scientific research applications, including:

Mechanism of Action

BMS-593214 exerts its effects by directly inhibiting the active site of factor VIIa. It acts as a competitive inhibitor in the hydrolysis of a tripeptide substrate and as a non-competitive inhibitor in the activation of the physiological substrate FX by tissue factor/VIIa. This inhibition prevents the generation of thrombin, which is crucial for blood coagulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BMS-593214

This compound is unique due to its selective inhibition of factor VIIa, which plays a primary role in the initiation of blood coagulation. This selectivity allows for targeted inhibition of the coagulation pathway, reducing the risk of bleeding complications compared to other anticoagulants that inhibit multiple factors .

Properties

CAS No.

1004551-40-9

Molecular Formula

C31H27N3O4

Molecular Weight

505.6 g/mol

IUPAC Name

4-[2-[(6R,6aR,11bR)-2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl]-5-hydroxy-4-methoxyphenyl]benzoic acid

InChI

InChI=1S/C31H27N3O4/c1-38-27-15-22(21(14-26(27)35)16-6-8-17(9-7-16)31(36)37)29-24-12-18-4-2-3-5-20(18)28(24)23-13-19(30(32)33)10-11-25(23)34-29/h2-11,13-15,24,28-29,34-35H,12H2,1H3,(H3,32,33)(H,36,37)/t24-,28-,29+/m1/s1

InChI Key

UZOHOGNUODEPEP-USOMCTOXSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)[C@H]2[C@@H]3CC4=CC=CC=C4[C@@H]3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O

SMILES

COC1=C(C=C(C(=C1)C2C3CC4=CC=CC=C4C3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O

Canonical SMILES

COC1=C(C=C(C(=C1)C2C3CC4=CC=CC=C4C3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS593214;  BMS 593214;  BMS-593214.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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